![molecular formula C15H8ClN3O B076093 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one CAS No. 13906-26-8](/img/structure/B76093.png)
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one is a useful research compound. Its molecular formula is C15H8ClN3O and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Biological Significance
Triazine Scaffold and Biological Activities
Triazines, a category that shares some structural motifs with the requested compound, are known for their wide spectrum of biological activities. They have been synthesized and evaluated across various models, showing significant antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Polycyclic Aromatic Hydrocarbons (PAHs) in Foods
Occurrence, Toxicity, and Remediation of PAHs
PAHs, which include several carcinogenic and potentially harmful compounds, are found in foods and can be produced during cooking processes. The occurrence, toxicity, and remediation of these compounds in the environment and foods have been extensively reviewed. Efforts to assess and mitigate the health risks associated with PAHs include understanding their sources, effects, and methods for their detection and removal from foods (Adeyeye, 2020).
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
Toxicity and Occurrence in Food
OPAHs, considered more toxic than their non-oxygenated PAH counterparts, are reviewed for their physical-chemical properties, toxicity, and potential sources in food. The review highlights the need for evaluating and reducing OPAH-related health risks in food, emphasizing the significance of understanding the transformation from PAHs to OPAHs and their impact on human health (Ma & Wu, 2022).
Triazole Derivatives
Patent Review and Biological Activities
The development and evaluation of triazole derivatives, covering their synthesis, biological evaluation, and potential uses, are discussed. Triazoles, similar in their heterocyclic nature to the compound , are highlighted for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the ongoing interest in developing new drugs based on these structures (Ferreira et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloroquinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O/c16-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(20)19(14)18-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBDIDXVUEIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
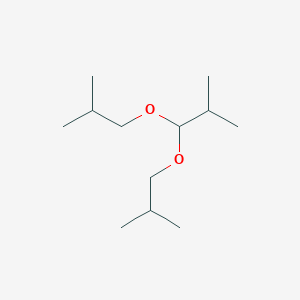
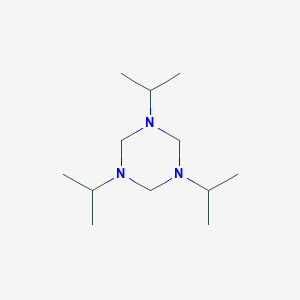
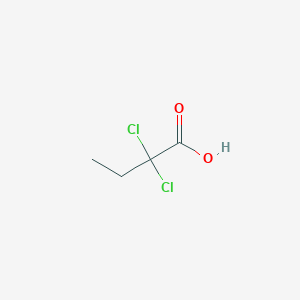

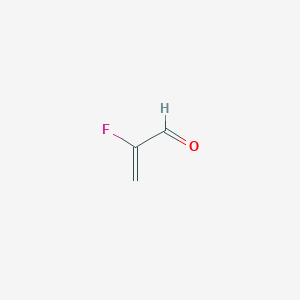
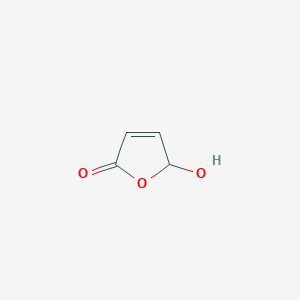
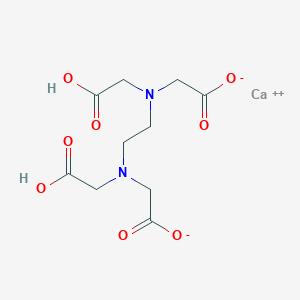
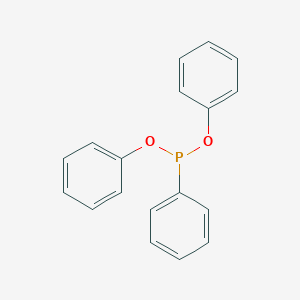

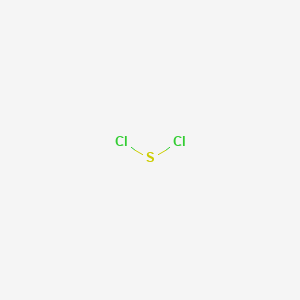
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)


![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
